3-(1-Methyl-1H-indol-5-YL)propan-1-amine

Description

Chemical Identity and Nomenclature

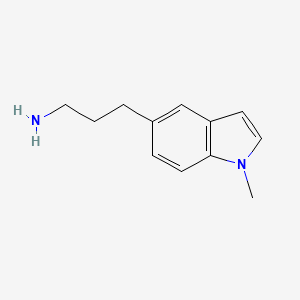

3-(1-Methyl-1H-indol-5-yl)propan-1-amine is systematically named according to IUPAC guidelines as 3-(1-methylindol-5-yl)propan-1-amine. Its molecular formula, C₁₂H₁₆N₂, corresponds to a molecular weight of 188.27 g/mol. The structure features a 1-methylindole moiety linked to a three-carbon aliphatic chain terminating in a primary amine group.

Key identifiers include:

- SMILES :

CN1C=CC2=C1C=CC(=C2)CCCN - InChIKey :

NCSBAAUPCIGMTP-UHFFFAOYSA-N - CAS Registry Number : 1368034-92-7

The compound is structurally distinct from isomers such as 3-(2-methyl-1H-indol-3-yl)propan-1-amine (CID 16766601), which differs in methyl group positioning on the indole ring. This substitution pattern significantly influences electronic and steric properties, as evidenced by divergent physicochemical profiles between the isomers.

Historical Context and Discovery

While exact synthesis details remain undocumented in public databases, PubChem records indicate the compound’s registration on October 20, 2014. Its emergence coincides with growing interest in polyfunctional indole derivatives for drug discovery, particularly those combining heteroaromatic systems with amine side chains. The absence of patent literature in available sources suggests it may primarily serve as a research chemical rather than a commercial pharmaceutical intermediate.

Significance in Chemical Research

The molecule’s hybrid architecture bridges indole’s π-electron-rich system with a conformationally flexible amine tail, enabling diverse applications:

- Medicinal Chemistry : The indole scaffold is prevalent in bioactive molecules, including serotonin analogs and kinase inhibitors. The propanamine chain may facilitate interactions with aminergic receptors or enzymatic active sites.

- Synthetic Intermediacy : The primary amine group offers a handle for further derivatization via reductive amination, acylation, or cross-coupling reactions.

- Structural Biology : Crystallographic studies of similar compounds reveal stabilizing CH-π interactions between the indole ring and protein binding pockets, suggesting utility in ligand design.

Ongoing research explores its potential as a precursor to neuroactive compounds, given structural parallels with tryptamine derivatives. However, published data on specific biological activities remain limited, emphasizing the need for further pharmacological characterization.

Properties

Molecular Formula |

C12H16N2 |

|---|---|

Molecular Weight |

188.27 g/mol |

IUPAC Name |

3-(1-methylindol-5-yl)propan-1-amine |

InChI |

InChI=1S/C12H16N2/c1-14-8-6-11-9-10(3-2-7-13)4-5-12(11)14/h4-6,8-9H,2-3,7,13H2,1H3 |

InChI Key |

NCSBAAUPCIGMTP-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)CCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Indole Core Preparation and N-Methylation

- The indole nucleus can be commercially sourced as 1-methylindole or synthesized via Fischer indole synthesis followed by methylation of the indole nitrogen using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

- N-methylation is typically performed in polar aprotic solvents like DMF or DMSO with a base such as potassium carbonate or sodium hydride.

Functionalization at the 5-Position

- The 5-position on the indole ring can be selectively functionalized by electrophilic substitution or directed lithiation.

- Halogenation (e.g., bromination or chlorination) at the 5-position is often carried out using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under controlled conditions to provide a 5-halo-1-methylindole intermediate.

- Alternatively, metalation with a strong base (e.g., n-butyllithium) followed by quenching with electrophiles can introduce functional groups at this position.

Introduction of the Propan-1-amine Side Chain

Two main approaches are reported:

Alkylation with Haloalkylamines

- The 5-position halogenated intermediate is reacted with 3-bromopropan-1-amine or its protected derivatives in the presence of a base (e.g., potassium carbonate) in solvents like DMF.

- Microwave irradiation has been reported to enhance reaction rates and yields (e.g., 5 min at 150 °C) with yields around 50–55% for similar indolyl amines.

- When haloalkylamines are used as hydrochloride salts, triethylamine is added to neutralize the acid before reaction.

Reductive Amination

- An aldehyde or ketone derivative at the 5-position can be reacted with methylindole amine under reductive amination conditions using reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride.

- This method allows direct formation of the propan-1-amine side chain with good selectivity.

Purification and Salt Formation

- The crude product is purified by silica gel column chromatography using dichloromethane/methanol gradients (0–10% methanol).

- Final products can be converted into hydrochloride salts by treatment with HCl in methanol, facilitating isolation and improving stability.

Representative Preparation Procedure (Adapted from Literature)

In-Depth Research Findings and Analysis

Microwave-Assisted Alkylation

- Microwave irradiation significantly reduces reaction times for alkylation of indolyl amines with haloalkanes.

- The reaction proceeds via nucleophilic substitution of the haloalkane by the indole nitrogen or amine group.

- Use of triethylamine neutralizes hydrochloride salts of haloalkanes, preventing protonation of the nucleophile and improving yield.

Structural Confirmation Techniques

- Nuclear Magnetic Resonance (¹H/¹³C NMR) spectroscopy confirms the substitution pattern and amine incorporation.

- High-Resolution Mass Spectrometry (HRMS) validates molecular weight.

- X-ray crystallography can be used for definitive structural elucidation, especially to confirm substitution positions and salt formation.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| NBS Bromination + Alkylation | 1-methylindole | NBS; 3-bromopropan-1-amine hydrochloride, triethylamine | DMF, microwave 150 °C, 5 min | 50–70 | Rapid, moderate yield |

| Reductive Amination | 5-formyl-1-methylindole | 3-aminopropane, NaBH3CN | Room temp, mild | Variable | Selective, mild conditions |

| Modified Nef Sequence (for analogs) | Nitroalkenes | Fe/HCl, sulfinamides | Multi-step, reflux | >85 | High enantiopurity, complex |

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-indol-5-YL)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

3-(1-Methyl-1H-indol-5-yl)propan-1-amine is a chemical compound with potential applications in chemistry, biology, medicine, and industry. Research suggests it can be a building block for synthesizing complex molecules and may possess antimicrobial or antitumor properties.

Scientific Research Applications

This compound has been explored for various scientific research applications:

- Chemistry It serves as a building block in synthesizing more complex molecules.

- Biology It is investigated for its potential as an antimicrobial or antitumor agent.

- Medicine It is studied for potential therapeutic effects in treating diseases such as cancer and bacterial infections.

- Industry It is utilized in developing new materials with specific properties.

Chemical Reactions

This compound can undergo several chemical reactions:

- Oxidation Oxidation can introduce functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide. The products depend on the specific conditions and reagents used; oxidation might yield a ketone or aldehyde.

- Reduction Reduction reactions can alter the compound's oxidation state. Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.

- Substitution The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents. Conditions for substitution reactions vary but may include the use of strong acids or bases, as well as catalysts like palladium on carbon.

Anticancer Properties

Derivatives of oxadiazole have demonstrated anticancer activity, showing cytotoxic effects against human tumor cell lines. One study evaluated the compound using the MTT assay against HCT-116 (colon cancer), PC-3 (prostate cancer), and SNB-19 (brain cancer) cell lines. Certain derivatives exhibited IC50 values in the micromolar range, indicating potent antiproliferative activity.

The mechanism of action for its cytotoxic effects may involve inducing apoptosis in cancer cells, mediated through the activation of caspases and disruption of mitochondrial membrane potential.

Additional Compounds with Indole Groups

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1H-indol-5-YL)propan-1-amine involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.

Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural Variations and Implications

Key structural differences among analogs include:

- Indole substitution position (e.g., 3- vs. 5-substitution).

- Amine type (primary, secondary, tertiary).

- Heterocycle modifications (indole vs. pyridine, pyrazine).

- Substituents on the indole ring (e.g., methyl, fluoro, methoxy).

- Chain branching and functional groups (e.g., propan-1-amine vs. propan-2-amine or alcohol derivatives).

Comparative Data Table

| Compound Name | Indole Position | Amine Type | Substituents on Indole | Heterocycle | Chain Structure | Key Properties/Applications | Reference |

|---|---|---|---|---|---|---|---|

| 3-(1-Methyl-1H-indol-5-YL)propan-1-amine | 5 | Primary | 1-Methyl | Indole | Propan-1-amine | Potential CNS activity; high lipophilicity | |

| (1H-Indol-3-yl)propan-1-amine (Homotryptamine) | 3 | Primary | None | Indole | Propan-1-amine | Serotonergic activity; positional isomer effects | |

| 1-(5-Fluoro-1H-indol-3-yl)propan-2-amine (5F-AMT) | 3 | Secondary | 5-Fluoro | Indole | Propan-2-amine | Enhanced metabolic stability; hallucinogenic potential | |

| 3-(Pyridin-2-yl)propan-1-amine | N/A | Primary | None | Pyridine | Propan-1-amine | GSK-3β inhibition; high purity (>95%) | |

| 3-(2-(4-Methoxyphenyl)indol-5-yl)propan-1-ol (Compound 148) | 5 | Alcohol | 4-Methoxyphenyl | Indole | Propan-1-ol | Reduced basicity; altered solubility | |

| 2-(5-Methoxy-1H-indol-3-yl)ethyl(prop-2-en-1-yl)amine (5-MeO-MALT) | 3 | Tertiary | 5-Methoxy | Indole | Ethyl-allyl amine | Psychedelic activity; complex pharmacokinetics |

Key Observations

Indole Position :

- 5-Substituted indoles (e.g., target compound) may exhibit distinct electronic and steric profiles compared to 3-substituted analogs (e.g., Homotryptamine). For example, 5-substitution could alter binding to serotonin receptors due to spatial orientation differences .

Amine Type :

- Primary amines (e.g., target compound) facilitate strong hydrogen bonding, enhancing interactions with polar biological targets. In contrast, tertiary amines (e.g., 5-MeO-MALT) increase lipophilicity and blood-brain barrier penetration .

Substituent Effects :

- Electron-withdrawing groups (e.g., 5-fluoro in 5F-AMT) enhance metabolic stability by reducing oxidative degradation at the indole ring .

- Bulky substituents (e.g., 4-methoxyphenyl in Compound 148) may sterically hinder enzyme binding, altering pharmacological activity .

Chain Functionalization :

- Alcohol derivatives (e.g., propan-1-ol in Compound 148) exhibit reduced basicity compared to amines, impacting solubility and target engagement .

Biological Activity

3-(1-Methyl-1H-indol-5-YL)propan-1-amine, also known as 5-Methyl-3-(1-methylindol-5-yl)propan-1-amine, is a compound of significant interest in pharmacological research due to its structural relationship with indole derivatives, which are known for diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a propan-1-amine backbone attached to a methyl-substituted indole ring. This structural configuration is essential for its biological interactions and effects.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄N₂ |

| Molecular Weight | 174.24 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including receptors and enzymes involved in signaling pathways. Notably, the compound has been shown to influence:

- Glycogen Synthase Kinase 3 Beta (GSK-3β) : It acts as an inhibitor of GSK-3β, which plays a crucial role in several cellular processes including glucose metabolism and cell proliferation. Inhibition of GSK-3β can lead to enhanced insulin sensitivity and reduced gluconeogenesis in hepatocytes .

- Protein Kinase Activity : The compound has been implicated in modulating protein phosphorylation pathways, particularly affecting proteins involved in cell cycle regulation and apoptosis .

Antidiabetic Effects

Research indicates that this compound may improve insulin sensitivity and reduce blood glucose levels. Its mechanism involves the inhibition of PGC-1α activity, leading to decreased hepatic glucose production .

Anticancer Properties

The compound exhibits anticancer activity against various cancer cell lines. It has shown promise in reducing cell viability in A549 (lung cancer) and Caco-2 (colorectal cancer) cells through mechanisms that may involve apoptosis induction and cell cycle arrest .

Neuroprotective Effects

Preliminary studies suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress within neuronal cells .

Case Studies

Several studies have explored the biological effects of this compound:

- Study on Insulin Sensitivity : A study demonstrated that analogs of this compound significantly improved insulin sensitivity in diabetic mouse models. The results indicated a marked reduction in fasting blood glucose levels compared to control groups .

- Anticancer Activity Assessment : In vitro assessments revealed that the compound reduced the proliferation of A549 cells by approximately 35% at a concentration of 10 µM. The mechanism was linked to the activation of apoptotic pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1-Methyl-1H-indol-5-YL)propan-1-amine, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including alkylation or coupling of indole precursors with propan-1-amine derivatives. For example, indole derivatives can be functionalized via nucleophilic substitution or palladium-catalyzed cross-coupling. Optimization parameters include:

- Temperature : Reactions often proceed at 80–110°C for 14–24 hours (e.g., indole alkylation in ).

- Catalysts : Use of piperidine or Pd-based catalysts for coupling reactions.

- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.

- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) is recommended .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store as a powder at -20°C for long-term stability (up to 3 years) or in anhydrous solvents (e.g., DMSO) at -80°C for 1 year.

- Handling : Use inert atmospheres (N₂/Ar) to prevent oxidation. Avoid exposure to moisture or light, as indole derivatives are prone to decomposition. Safety protocols include wearing nitrile gloves and working in a fume hood due to potential skin/eye irritation .

Q. What analytical techniques are recommended for purity assessment and structural confirmation?

- Methodological Answer :

- Chromatography : HPLC with C18 columns (e.g., 80% methanol/water mobile phase) to assess purity (>95%).

- Spectroscopy :

- NMR (¹H/¹³C) to confirm indole and propanamine moieties.

- Mass Spectrometry (ESI-MS or GC-MS) for molecular weight verification.

- Elemental Analysis : Validate C, H, N content against theoretical values .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between in vitro and in vivo pharmacological data for this compound derivatives?

- Methodological Answer :

- Comparative Pharmacokinetics : Measure bioavailability and metabolic stability (e.g., liver microsome assays) to identify in vivo inactivation pathways.

- Metabolite Profiling : Use LC-MS/MS to detect active metabolites that may explain discrepancies.

- Dose-Response Studies : Adjust dosing regimens to align in vitro IC₅₀ values with effective plasma concentrations .

Q. How can computational chemistry methods like QSAR or molecular docking predict the biological activity of novel derivatives?

- Methodological Answer :

- QSAR Models : Train models using indole derivative datasets to predict cholinesterase or monoamine oxidase inhibition (e.g., as in ). Descriptors include logP, polar surface area, and H-bond donor/acceptor counts.

- Molecular Docking : Use software like AutoDock Vina to simulate binding interactions with target enzymes (e.g., acetylcholinesterase active sites). Validate predictions with enzymatic assays .

Q. What structural modifications enhance the selectivity of this compound for specific neurotransmitter targets?

- Methodological Answer :

- Side-Chain Functionalization : Introduce substituents (e.g., benzyl, fluorophenyl) to the propanamine chain to modulate receptor affinity.

- Indole Ring Modifications : Halogenation (e.g., 5-fluoro substitution) or methylation alters steric and electronic properties, improving selectivity for serotonin vs. dopamine receptors.

- Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonds with Tyr334 in monoamine oxidase B) using crystallography data .

Q. How do researchers address conflicting results in toxicity studies of indole-amine derivatives?

- Methodological Answer :

- Species-Specific Assays : Compare rodent and human hepatocyte toxicity profiles to identify metabolic differences.

- Mechanistic Studies : Use transcriptomics (RNA-seq) to uncover pathways (e.g., oxidative stress, apoptosis) affected by the compound.

- Dose Escalation : Establish NOAEL (No Observed Adverse Effect Level) through tiered in vivo testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.